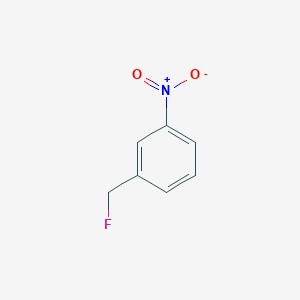

4,4'-Diazidodiphenyl ether

Descripción general

Descripción

4,4’-Diazidodiphenyl ether is a chemical compound that is often used in various scientific and industrial applications . It is also known as 4,4’-Diaminodiphenyl ether, 4,4’-Oxydianiline, Bis (p-aminophenyl) ether .

Synthesis Analysis

The synthesis of 4,4’-Diazidodiphenyl ether involves a series of chemical reactions. For instance, one study reported the synthesis of 4,4’-Diazidodiphenyl ether-based diamines with different substituents (–CH3, –CF3) and substitution positions (ortho and meta positions) .

Chemical Reactions Analysis

4,4’-Diazidodiphenyl ether can undergo various chemical reactions. For example, it has been used in the development of a novel interfacial potentiometry with double poles (IPDP) sensor . It can also undergo thermally activated ring-opening polymerization .

Physical And Chemical Properties Analysis

4,4’-Diazidodiphenyl ether is insoluble in water . It has a vapor pressure of 90 hPa at 20 °C and a melting point of 191.5 °C (decomposition). Its flash point is 219 °C .

Aplicaciones Científicas De Investigación

1. Cosolubilization in Surfactant Systems

4,4'-Dibromodiphenyl ether, closely related to 4,4'-diazidodiphenyl ether, has been studied for its cosolubilization with polycyclic aromatic hydrocarbons (PAHs) in various surfactant micelles. This research provides valuable information for the effective utilization of surfactants in the removal of polybrominated diphenyl ethers (PBDEs) and PAHs from contaminated soils using surfactant-enhanced remediation (SER) technology (Yang et al., 2015).

2. Fluorescent Probe Design

FerriBRIGHT, a novel catechol-BODIPY dyad, was designed for detecting redox-active metals. This compound, which includes a structural analog of this compound, serves as a fluorescent probe and is significant for its potential applications in metal ion sensing (Kennedy et al., 2009).

3. Photodecomposition Studies

Studies on the photodecomposition of 4,4'-dibromodiphenyl ether, which shares structural similarities with this compound, provide insights into the environmental fate of such compounds. This research is crucial for understanding the pathways and rates of environmental transformation of these substances (Rayne et al., 2003).

4. Fuel Cell Applications

Sulfonated polytriazole copolymers, incorporating this compound, were developed for proton exchange membrane applications in fuel cells. The synthesis and properties of these polymers highlight their potential use in energy conversion devices (Singh et al., 2017).

5. Chemiluminescence Studies

Research on the chemiluminescence arising from the photooxidation of this compound in alcohol solutions under UV-light exposure provides insights into the light-emitting properties of the compound's photooxidation products. This study is relevant for applications in analytical chemistry and environmental monitoring (Makareeva et al., 2001).

Mecanismo De Acción

Target of Action

The primary target of 4,4’-Diazidodiphenyl ether is the molecularly imprinted polymer (MIP) on the surface of a graphene-modified pencil core electrode . The MIP is synthesized by electropolymerization with 4,4’-Diazidodiphenyl ether as template molecules . The presence of these imprinted cavities facilitates excellent selectivity of the sensor .

Mode of Action

The compound interacts with its target through an adsorption interaction . The adsorption mechanism and kinetics for the adsorption of 4,4’-Diazidodiphenyl ether on MIP are explored by interfacial potentiometry with double poles (IPDP) . A pseudo-first-order equation is established, which fits well with the adsorption data, indicating that physical adsorption should be the rate determining processes in adsorption .

Result of Action

The result of the compound’s action is the detection of 4,4’-Diazidodiphenyl ether. The MIP-IPDP sensor exhibits a limit of detection (LOD) of 0.0463 µM . Thus, the proposed MIP-IPDP sensor is successfully applied for the quantitative determination of 4,4’-Diazidodiphenyl ether in wastewater with recoveries from 91.63% to 101.21% .

Action Environment

The action environment can influence the compound’s action, efficacy, and stability. It’s worth noting that the sensor is developed by zero current potential regulation , which might imply that electrical conditions could influence its performance.

Safety and Hazards

Direcciones Futuras

The future directions of 4,4’-Diazidodiphenyl ether research could involve its use in the development of new materials and technologies. For example, it has been used in the fabrication of highly transparent copolyimide films with excellent mechanical strength, high heat-resistance, and superior fracture toughness . These films could potentially replace ultrathin glass in flexible displays .

Propiedades

IUPAC Name |

1-azido-4-(4-azidophenoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N6O/c13-17-15-9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)16-18-14/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVKCTCWYHGXELK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=[N+]=[N-])OC2=CC=C(C=C2)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

48180-65-0 | |

| Record name | 4,4'-Diazidodiphenyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(1,1-Difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3041975.png)

![Ethyl 2-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-oxoacetate](/img/structure/B3041978.png)

![[4-(1H-1,3-benzimidazol-1-yl)phenyl]methanol](/img/structure/B3041987.png)

![2,2,2-Trichloro-1-[4-(4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B3041991.png)